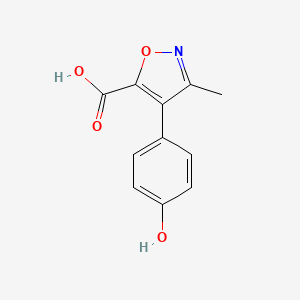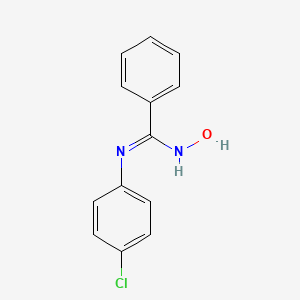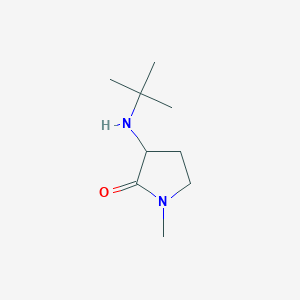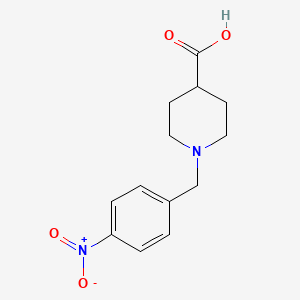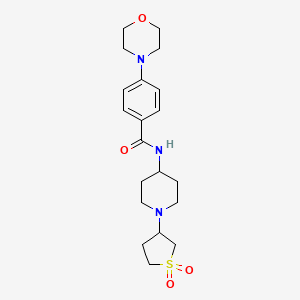
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide" is a chemical entity that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group (CH3C(=O)) attached to a nitrogen atom. Acetamides are important in various fields of chemistry and pharmacology due to their diverse biological activities and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related acetamide compounds has been reported in the literature. For instance, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, to understand the influence of the methyl group on the characteristic frequencies of the amide group . Similarly, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and evaluated for their affinity at sigma receptors, demonstrating the potential for structural variation and activity tuning in this class of compounds . These studies provide insights into the synthetic strategies that could be applied to the synthesis of "this compound" and related molecules.
Molecular Structure Analysis
The molecular structure of acetamides can be significantly affected by substituents on the aromatic ring or the nitrogen atom. The study of unsymmetrically N-methyl-N-substituted 2-phenylacetamides revealed that the percentage of cis isomer increases as the substituent on the nitrogen becomes bulkier, indicating steric effects on the conformational isomers . This suggests that the molecular structure of "this compound" would also be influenced by the size and electronic nature of its substituents.
Chemical Reactions Analysis
Acetamides can undergo various chemical reactions, including substitutions and transformations into other heterocyclic structures. For example, the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives was achieved using acid chlorides, indicating the reactivity of the amide group towards acylation reactions . Additionally, the synthesis of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit showcases the versatility of acetamides in forming hybrid molecules with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure. The vibrational characteristics and thermodynamical properties of dichloroacetamides were determined using ab initio and DFT studies, which can be used to predict similar properties for "this compound" . The binding affinities and selectivity of phenylacetamide derivatives for sigma receptors were quantitatively analyzed, providing a basis for understanding the structure-activity relationships and the potential for designing selective ligands .
科学的研究の応用
Stereochemistry of Phenylpiracetam and its Methyl Derivative
This study discusses the design, synthesis, and biological activity of enantiomerically pure (R)-phenylpiracetam and its methyl derivative (E1R), highlighting the importance of stereochemistry in enhancing pharmacological profiles. It provides evidence of the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, justifying the choice of the most effective stereoisomer for drug development (Veinberg et al., 2015).
ER to Synapse Trafficking of NMDA Receptors
This review focuses on the molecular mechanisms involved in the biosynthetic pathway, transport, and plasma membrane localization of NMDA receptors, emphasizing the importance of understanding these processes for developing therapeutic strategies against psychiatric and neurological diseases (Horak et al., 2014).
Xylan Derivatives and Their Application Potential
Investigating chemical modifications of xylan to produce biopolymer ethers and esters with specific properties, this study explores the potential applications of these derivatives in drug delivery and as antimicrobial agents, highlighting the role of functional groups and substitution patterns in determining their properties (Petzold-Welcke et al., 2014).
Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics
This comprehensive review discusses ketamine's clinical uses beyond its well-known anesthetic properties, including its roles in pain therapy and as a rapid-acting antidepressant. It emphasizes ketamine's pharmacokinetic profiles and its diverse pharmacological targets, which could provide insights into the multifaceted drug development process (Peltoniemi et al., 2016).
AMPA Receptor Agonists for Depression Treatment
Highlighting the potential of AMPA receptor agonists in developing novel antidepressants, this review suggests that, like NMDA receptor antagonists, AMPA agonists exhibit rapid antidepressant effects with fewer side effects, indicating a promising direction for future research in depression treatment (Yang et al., 2012).
特性
IUPAC Name |
N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-8-13-19(22-21-15)25-18-11-9-17(10-12-18)23(2)20(24)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWKNNPTMVXTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
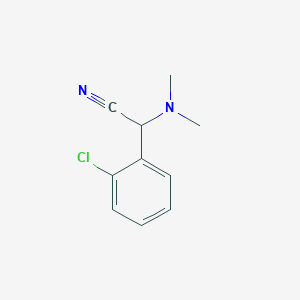
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![4-methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2521946.png)
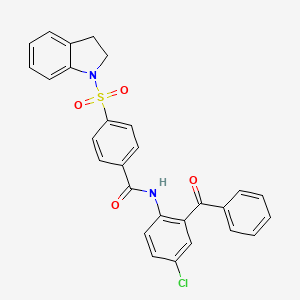
![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)
